1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one

Catalog No.
S1913494
CAS No.
403793-48-6
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan...

CAS Number

403793-48-6

Product Name

1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one

IUPAC Name

1-(2-methyl-3-propan-2-ylimidazol-4-yl)ethanone

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-6(2)11-8(4)10-5-9(11)7(3)12/h5-6H,1-4H3

InChI Key

JBHNCCUZQLCDFX-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1C(C)C)C(=O)C

Canonical SMILES

CC1=NC=C(N1C(C)C)C(=O)C

1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one, also known as MIPEP, is a synthetic organic compound characterized by its unique structure which includes an imidazole ring. Its molecular formula is C9H14N2O, and it has a molecular weight of 166.22 g/mol. The compound is typically presented as a white to off-white crystalline powder with a melting point ranging from 122 to 124°C. It is soluble in organic solvents such as methanol and ethanol but is insoluble in water .

Due to its functional groups. Notably, it can undergo:

  • Nucleophilic substitutions: The imidazole nitrogen can act as a nucleophile.
  • Condensation reactions: MIPEP can react with aldehydes or ketones, forming larger imidazole derivatives.
  • Enzyme-mediated reactions: It serves as a substrate for enzymes like monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), facilitating studies in biochemical pathways .

MIPEP exhibits significant biological activity, particularly as an inhibitor of monoamine oxidase and aldehyde dehydrogenase. These enzymes are crucial in the metabolism of neurotransmitters such as serotonin and dopamine, making MIPEP a valuable compound for research into neurological disorders and addiction. Its inhibitory effects on these enzymes suggest potential applications in studying the biochemical mechanisms underlying mood disorders and substance abuse .

Several methods have been developed for synthesizing MIPEP:

  • Reaction of 1-methylimidazole with acetone: This method employs an acid catalyst to facilitate the reaction.
  • Reaction of 2-methylimidazole with 1-bromo-2-propanone: This pathway allows for the introduction of the isopropyl group.
  • Reaction of 2-methylimidazole with 1-chloro-2-propanone: Another approach that efficiently yields MIPEP.

Purity and identity are typically confirmed using analytical techniques such as High Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) .

MIPEP is primarily utilized in scientific research, particularly in:

  • Biochemical assays: It serves as a substrate for studying enzyme activity.
  • Drug development: Its properties make it a candidate for developing new therapeutic agents targeting neurological conditions.
  • Metabolic studies: Researchers use MIPEP to investigate metabolic pathways involving monoamine neurotransmitters .

Interaction studies involving MIPEP focus on its role as an enzyme inhibitor. Research indicates that MIPEP effectively inhibits both MAO and ALDH, which are critical for neurotransmitter metabolism. This inhibitory action helps elucidate the biochemical pathways involved in mood regulation and addiction, providing insights into potential therapeutic targets .

Several compounds share structural similarities with MIPEP, primarily due to the presence of the imidazole ring or related functional groups. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(1-Methyl-1H-imidazol-5-yl)ethanone20970-50-70.88
1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone29096-64-80.75
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone29096-60-40.68
5-(tert-Butyl)-1H-imidazole-4-carbaldehyde714273-83-30.70
2-(1H-Imidazol-5-yl)ethanol hydrochloride180307-01-10.67

These compounds differ in their functional groups and biological activities, contributing to their unique profiles while maintaining a core imidazole structure similar to that of MIPEP .

XLogP3

1.1

Dates

Modify: 2024-04-15

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